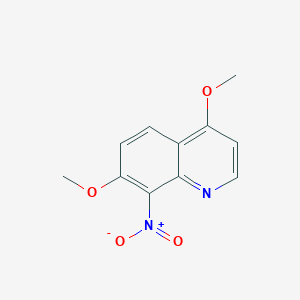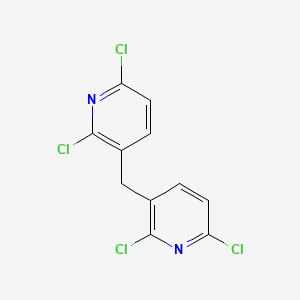![molecular formula C23H15O4- B14317557 2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate CAS No. 105578-65-2](/img/no-structure.png)
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate is an organic compound that features a phenanthrene moiety linked to a benzoate group through a methoxycarbonyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate typically involves the reaction of phenanthrene-9-methanol with benzoic acid derivatives under esterification conditions. A common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of phenanthrene-9-methanol and benzoic acid.
Substitution: Formation of substituted benzoate derivatives.
Applications De Recherche Scientifique
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mécanisme D'action
The mechanism of action of 2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}benzoate
- 2-{[(Anthracen-9-yl)methoxy]carbonyl}benzoate
Uniqueness
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Propriétés
| 105578-65-2 | |
Formule moléculaire |
C23H15O4- |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-(phenanthren-9-ylmethoxycarbonyl)benzoate |
InChI |
InChI=1S/C23H16O4/c24-22(25)20-11-5-6-12-21(20)23(26)27-14-16-13-15-7-1-2-8-17(15)19-10-4-3-9-18(16)19/h1-13H,14H2,(H,24,25)/p-1 |
Clé InChI |
BHEBYIAVWAZQOJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)COC(=O)C4=CC=CC=C4C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)

![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)

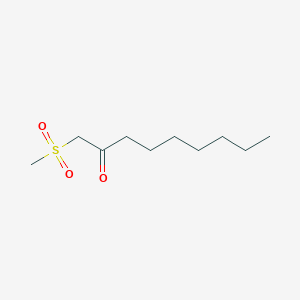
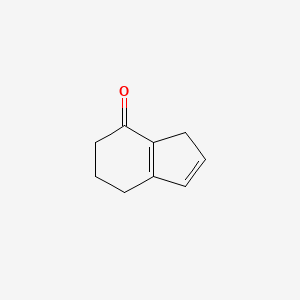
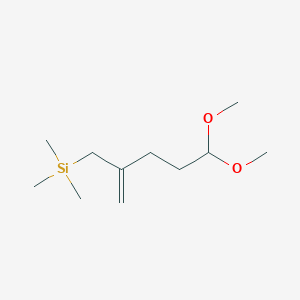
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
